5-Chloro-6-methyl-N1-phenylbenzene-1,2-diamine 5-Chloro-6-methyl-N1-phenylbenzene-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 79759-93-6
VCID: VC8295843
InChI: InChI=1S/C13H13ClN2/c1-9-11(14)7-8-12(15)13(9)16-10-5-3-2-4-6-10/h2-8,16H,15H2,1H3
SMILES: CC1=C(C=CC(=C1NC2=CC=CC=C2)N)Cl
Molecular Formula: C13H13ClN2
Molecular Weight: 232.71 g/mol

5-Chloro-6-methyl-N1-phenylbenzene-1,2-diamine

CAS No.: 79759-93-6

Cat. No.: VC8295843

Molecular Formula: C13H13ClN2

Molecular Weight: 232.71 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-6-methyl-N1-phenylbenzene-1,2-diamine - 79759-93-6

Specification

CAS No. 79759-93-6
Molecular Formula C13H13ClN2
Molecular Weight 232.71 g/mol
IUPAC Name 4-chloro-3-methyl-2-N-phenylbenzene-1,2-diamine
Standard InChI InChI=1S/C13H13ClN2/c1-9-11(14)7-8-12(15)13(9)16-10-5-3-2-4-6-10/h2-8,16H,15H2,1H3
Standard InChI Key ISYVFWJXVUQOAU-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1NC2=CC=CC=C2)N)Cl
Canonical SMILES CC1=C(C=CC(=C1NC2=CC=CC=C2)N)Cl

Introduction

Structural and Molecular Characteristics

The molecular structure of 5-chloro-6-methyl-N1-phenylbenzene-1,2-diamine consists of a benzene core with three distinct substituents:

  • A chlorine atom at the 5-position, which introduces electronegativity and influences reactivity.

  • A methyl group at the 6-position, contributing steric bulk and modulating solubility.

  • A phenyl group attached to the N1 nitrogen, enhancing aromatic conjugation and stability.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13H13ClN2\text{C}_{13}\text{H}_{13}\text{ClN}_2
Molecular Weight232.71 g/mol
Exact Mass232.077 g/mol
Density1.3±0.1g/cm31.3 \pm 0.1 \, \text{g/cm}^3
Boiling Point357.2±42.0°C357.2 \pm 42.0 \, \text{°C}
Flash Point169.8±27.9°C169.8 \pm 27.9 \, \text{°C}
Polar Surface Area (PSA)38.05 Ų
LogP (Octanol-Water Partition)3.60

The compound’s polar surface area and LogP suggest moderate hydrophilicity, balancing solubility in organic solvents and limited water miscibility . The chlorine and methyl groups create a steric and electronic environment that influences its reactivity in substitution and condensation reactions.

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound’s boiling point (357.2°C357.2 \, \text{°C}) and flash point (169.8°C169.8 \, \text{°C}) indicate thermal stability suitable for high-temperature applications. Its solid-state behavior remains undocumented, though the liquid phase is likely viscous due to intermolecular hydrogen bonding between amine groups.

Solubility and Partitioning

With a LogP of 3.60, the compound exhibits preferential solubility in non-polar solvents like dichloromethane or ethyl acetate. The phenyl group further enhances lipid solubility, suggesting potential membrane permeability in biological systems .

Hazard CategoryGHS CodePrecautionary Measures
Skin IrritationH315Wear protective gloves/clothing
Eye IrritationH319Use safety goggles/face shield
Respiratory IrritationH335Ensure adequate ventilation

Handling requires personal protective equipment (PPE), including nitrile gloves and chemical-resistant goggles. Spills should be contained using inert absorbents, and contaminated surfaces must be rinsed thoroughly .

Comparative Analysis with Structural Analogues

Table 3: Comparison with Chlorinated Benzene Diamines

CompoundSubstituentsMolecular WeightLogP
5-Chloro-6-methyl-N1-phenyl-1,2-diamineCl (5), CH₃ (6), Ph (N1)232.713.60
4-Chloro-N1-methyl-1,2-diamineCl (4), CH₃ (N1)156.621.89
5-Chloro-N1-phenyl-1,2-diamineCl (5), Ph (N1)218.683.10

The phenyl group in the target compound increases molecular weight and lipophilicity compared to non-aryl analogues, potentially enhancing binding affinity in host-guest interactions .

Future Research Directions

  • Synthetic Optimization: Develop scalable routes using green chemistry principles.

  • Toxicological Profiling: Assess chronic toxicity and environmental impact.

  • Application-Specific Studies: Explore roles in catalysis or drug delivery systems.

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